molecular formula C24H23N3O6 B2681092 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-01-1

2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2681092
CAS RN: 631881-01-1
M. Wt: 449.463
InChI Key: ASDAPNQFYWDYGK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which includes the compound , has been achieved using a multicomponent process . This approach involves a one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromeno[2,3-c]pyrrole-3,9-dione core, which is a fused ring system incorporating chromene and pyrrole frameworks . The morpholinopropyl and nitrophenyl groups are attached to this core.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 449.463. Other physical and chemical properties such as melting point and IR spectrum have been reported for a similar compound, 1-(4-(Allyloxy)phenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Tautomerism and Reactivity : Studies have shown that compounds structurally related to "2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" exhibit interesting tautomeric behavior and reactivity with nucleophiles. Phenyl isocyanate and β-nitrostyrene react differently with enamines derived from similar compounds, demonstrating the equilibrium between different dihydro-forms and providing insight into their nucleophilic behavior (Pitacco et al., 1974).
  • Asymmetric Michael Reactions : The catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins using catalysts similar to the morpholinopropyl group in the compound show promising yields and selectivities. This demonstrates the compound's potential in synthesizing chiral, nonracemic pyrrolidines, which are valuable in medicinal chemistry (Betancort & Barbas, 2001).

Biological Activity and Applications

  • Anticancer Potential : Derivatives of similar compounds have been investigated for their anticancer properties. A specific study synthesized an intermediate crucial for developing small molecule inhibitors with potential anticancer activity. The study highlights the importance of such compounds in designing inhibitors for cancer treatment (Wang et al., 2016).

Material Science and Polymer Chemistry

  • Photoluminescent Conjugated Polymers : Research into conjugated polymers containing units structurally related to the query compound has revealed their potential in electronic applications. These polymers show strong photoluminescence and high photochemical stability, making them suitable for use in organic electronics (Beyerlein & Tieke, 2000).

Anion Binding and Deprotonation

  • Anion Binding Properties : The compound's related pyrrole derivatives have demonstrated the ability to undergo color-signaled deprotonation upon binding with fluoride ions. This unique property suggests potential applications in sensing and molecular recognition (Camiolo et al., 2003).

Future Directions

The compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which have been synthesized for the purpose of creating libraries of diversified compounds . These compounds have potential applications in the field of synthetic and medicinal chemistry . Future research may focus on exploring these applications further and developing more efficient synthetic strategies .

properties

IUPAC Name

2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c28-22-18-7-1-2-8-19(18)33-23-20(22)21(16-5-3-6-17(15-16)27(30)31)26(24(23)29)10-4-9-25-11-13-32-14-12-25/h1-3,5-8,15,21H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDAPNQFYWDYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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